4-[(4-Chlorophenyl)sulfanyl]benzaldehyde
Overview
Description
4-[(4-Chlorophenyl)sulfanyl]benzaldehyde is an organic compound with the molecular formula C13H9ClOS. It is characterized by the presence of a benzaldehyde group substituted with a 4-chlorophenylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde typically involves the reaction of 4-chlorothiophenol with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the chlorophenylsulfanyl group under basic conditions.
Major Products Formed
Oxidation: 4-[(4-Chlorophenyl)sulfanyl]benzoic acid.
Reduction: 4-[(4-Chlorophenyl)sulfanyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorophenylsulfanyl group may also interact with hydrophobic pockets in biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorophenyl)sulfonyl]benzaldehyde: This compound has a sulfonyl group instead of a sulfanyl group, which can lead to different chemical reactivity and biological activity.
4-[(4-Bromophenyl)sulfanyl]benzaldehyde: The bromine atom can influence the compound’s reactivity and interactions compared to the chlorine atom.
Uniqueness
4-[(4-Chlorophenyl)sulfanyl]benzaldehyde is unique due to the presence of the chlorophenylsulfanyl group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIARHGLPZDXHLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)SC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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